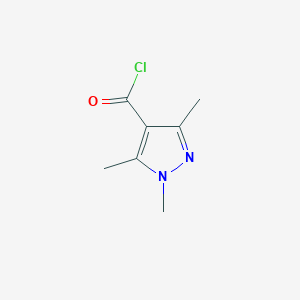

1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

R7232 es un fármaco de molécula pequeña que actúa como inhibidor de la proteína de transferencia de éster de colesterol. La proteína de transferencia de éster de colesterol es una proteína que facilita la transferencia de ésteres de colesterol y triglicéridos entre las lipoproteínas. La inhibición de la proteína de transferencia de éster de colesterol puede reducir eficazmente los niveles de colesterol de lipoproteínas de baja densidad y aumentar los niveles de colesterol de lipoproteínas de alta densidad en el plasma humano, lo que convierte a R7232 en un agente terapéutico prometedor para las enfermedades cardiovasculares .

Métodos De Preparación

La preparación de R7232 implica varias rutas sintéticas y condiciones de reacción. Un método común incluye la síntesis de sales farmacéuticamente aceptables de N-(3-cloro-5-(trifluorometil)fenil)-3-((6-(4-hidroxipiperidin-1-il)imidazo[1,2-b]piridazin-3-il)etinil)-2-metilbenzamida. Este proceso involucra el uso de varios intermediarios y reactivos bajo condiciones controladas para lograr el producto deseado . Los métodos de producción industrial normalmente implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del compuesto final.

Análisis De Reacciones Químicas

R7232 experimenta varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados de R7232, mientras que las reacciones de sustitución pueden resultar en la formación de varios análogos sustituidos .

Aplicaciones Científicas De Investigación

R7232 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como una herramienta para estudiar la inhibición de la proteína de transferencia de éster de colesterol y sus efectos sobre el metabolismo de los lípidos. En biología, R7232 se utiliza para investigar el papel de la proteína de transferencia de éster de colesterol en varios procesos fisiológicos. En medicina, se está explorando como un posible agente terapéutico para el tratamiento de hiperlipidemias y otras enfermedades cardiovasculares . Además, R7232 tiene aplicaciones en la industria farmacéutica para el desarrollo de nuevos medicamentos dirigidos a la proteína de transferencia de éster de colesterol.

Mecanismo De Acción

El mecanismo de acción de R7232 implica la inhibición de la proteína de transferencia de éster de colesterol. La proteína de transferencia de éster de colesterol es una proteína de cadena única que interactúa con las lipoproteínas, incluidas las lipoproteínas de alta densidad y las lipoproteínas de baja densidad. Al inhibir la proteína de transferencia de éster de colesterol, R7232 previene la transferencia de ésteres de colesterol y triglicéridos entre las lipoproteínas, lo que lleva a una disminución de los niveles de colesterol de lipoproteínas de baja densidad y un aumento de los niveles de colesterol de lipoproteínas de alta densidad. Este mecanismo es beneficioso para reducir el riesgo de enfermedades cardiovasculares .

Comparación Con Compuestos Similares

R7232 es único en comparación con otros inhibidores de la proteína de transferencia de éster de colesterol debido a su estructura molecular específica y afinidad de unión. Compuestos similares incluyen otros inhibidores de la proteína de transferencia de éster de colesterol como anacetrapib, evacetrapib y dalcetrapib. Si bien estos compuestos también inhiben la proteína de transferencia de éster de colesterol, R7232 ha mostrado propiedades farmacocinéticas y eficacia distintas en estudios preclínicos . La singularidad de R7232 radica en su capacidad para inhibir eficazmente la proteína de transferencia de éster de colesterol con efectos secundarios mínimos, lo que lo convierte en un candidato prometedor para su posterior desarrollo.

Propiedades

IUPAC Name |

1,3,5-trimethylpyrazole-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c1-4-6(7(8)11)5(2)10(3)9-4/h1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNVZQRBSDFSPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545618 |

Source

|

| Record name | 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98298-63-6 |

Source

|

| Record name | 1,3,5-Trimethyl-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-](/img/structure/B1315493.png)

![Methyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1315494.png)